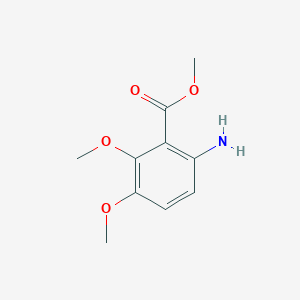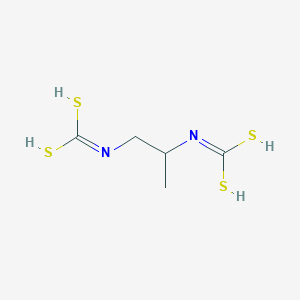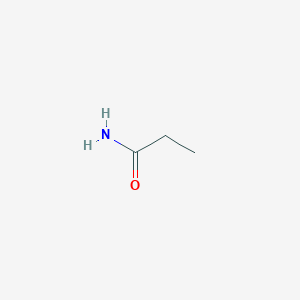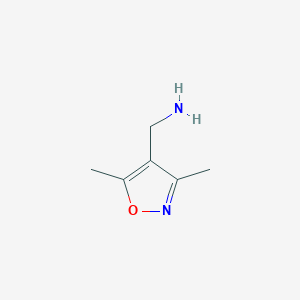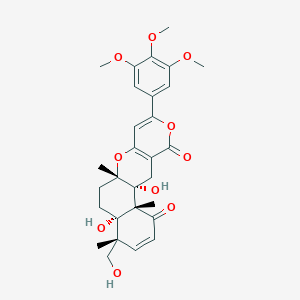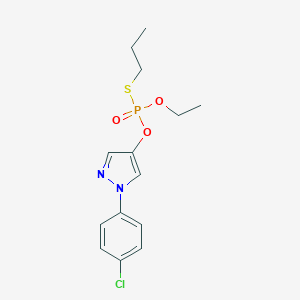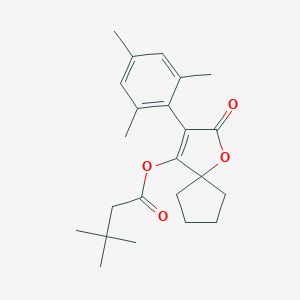
螺虫乙酯
概述
描述
Spiromesifen is a non-systemic insecticidal and miticidal compound belonging to the chemical class of spirocyclic phenyl-substituted tetronic acids. It is primarily used to control whiteflies (Bemisia and Trialeuroides species) and various mite species (Tetranychus and Panonychus species) in agricultural settings . Spiromesifen acts as a lipid biosynthesis inhibitor, specifically targeting the enzyme acetyl coenzyme A carboxylase, which is crucial for lipid metabolism .
科学研究应用
Spiromesifen has a wide range of scientific research applications:
-
Agriculture
- Spiromesifen is extensively used in agriculture to control pests such as whiteflies and mites on crops like tomatoes, cabbage, and strawberries . It helps improve crop yield and quality by effectively managing pest populations.
-
Environmental Studies
-
Pesticide Resistance Management
作用机制
Spiromesifen exerts its effects by inhibiting the enzyme acetyl coenzyme A carboxylase, which is essential for lipid biosynthesis in insects and mites . This inhibition disrupts the production of lipids, leading to decreased lipid content in treated pests. The reduction in lipid synthesis affects the pests’ growth, development, and reproduction, ultimately leading to their death .
安全和危害
When handling spiromesifen, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are advised .
未来方向
The potential risk for development of spiromesifen resistance in Tetranychus urticae (Koch) has been studied . The results of spiromesifen resistance risk, inheritance and its cross-resistance with other tested pesticides could provide sufficient insight for future implication of these results in devising a resistance management program against T. urticae .
生化分析
Biochemical Properties
Spiromesifen plays a significant role in biochemical reactions, particularly in lipid synthesis . It acts as an acetyl coenzyme A carboxylase inhibitor . The biological activity of Spiromesifen correlates with the inhibition of lipogenesis, resulting in decreased lipid contents, especially of triglycerides and free fatty acids, in treated insects .
Cellular Effects
Spiromesifen has been shown to have moderate toxicity against the second instar larvae of Spodoptera littoralis, a cotton leaf worm . It affects the total lipid content in treated larvae, with a noted reduction in lipid content compared to untreated larvae . This indicates that Spiromesifen can influence cell function by altering lipid metabolism .
Molecular Mechanism
The mechanism of action of Spiromesifen involves the inhibition of lipid synthesis at the molecular level . It exerts its effects through binding interactions with biomolecules, specifically acetyl coenzyme A carboxylase, leading to enzyme inhibition . This results in decreased lipid contents in treated insects .
Temporal Effects in Laboratory Settings
In laboratory settings, Spiromesifen has been observed to transform under certain conditions, including the presence of acid, from the major product to the major metabolite, Spiromesifen-enol, and additional minor metabolites . This indicates the product’s stability and potential for degradation over time .
Dosage Effects in Animal Models
In animal models, specifically rats, Spiromesifen has been found to have low acute toxicity . The effects of Spiromesifen can vary with different dosages
Metabolic Pathways
Spiromesifen is involved in lipid metabolic pathways . It interacts with acetyl coenzyme A carboxylase, an enzyme crucial for lipid synthesis . The inhibition of this enzyme by Spiromesifen leads to a decrease in lipid contents, particularly triglycerides and free fatty acids .
Transport and Distribution
Spiromesifen is rapidly absorbed in animal models, although absorption is incomplete . Distribution is widespread, with the highest tissue concentrations found in the liver . This suggests that Spiromesifen can be transported and distributed within cells and tissues .
准备方法
The preparation of spiromesifen involves several key steps:
-
Synthesis of Intermediate Compounds
-
Industrial Production
- The industrial production of spiromesifen follows similar synthetic routes but is optimized for large-scale manufacturing. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high yield and purity .
化学反应分析
Spiromesifen undergoes various chemical reactions, including:
-
Hydrolysis
-
Lipid Synthesis Inhibition
相似化合物的比较
Spiromesifen belongs to the class of lipid synthesis inhibitors, which includes other compounds such as spirotetramat. Here is a comparison:
-
Spiromesifen
- Primarily targets whiteflies and mites.
- Inhibits acetyl coenzyme A carboxylase.
- Effective in controlling pests resistant to other insecticides .
-
Spirotetramat
Conclusion
Spiromesifen is a valuable insecticidal and miticidal compound with a unique mode of action that targets lipid biosynthesis in pests. Its effectiveness in controlling resistant pest populations and its wide range of applications in agriculture and environmental studies make it a significant tool in pest management. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its role in scientific research and practical applications.
属性
IUPAC Name |
[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLXNESZZPUPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034929 | |
| Record name | Spiromesifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In n-heptane 23, isopropanol 115, n-octanol 60, polyethylene glycol 22, DMSO 55, xylene, 1,2-dichloromethane, acetone, ethyl acetate, and acetonitrile all >250 (all in g/L, 20 °C), In water, 0.13 mg/L at 20 °C | |
| Record name | Spiromesifen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.5X10-4 mm Hg at 20 °C | |
| Record name | Spiromesifen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid | |
CAS RN |
283594-90-1 | |
| Record name | Spiromesifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283594-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiromesifen [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283594901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiromesifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 3,3-dimethyl-, 2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPIROMESIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N726NTQ5ZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Spiromesifen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
98 °C | |
| Record name | Spiromesifen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



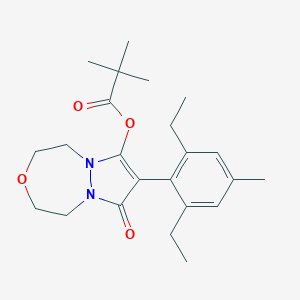
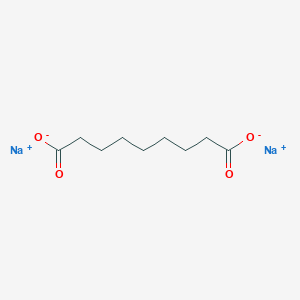


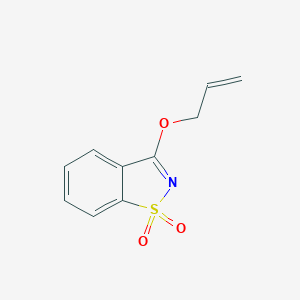
![2-[(E)-1-Butene-3-ynyl]pyridine](/img/structure/B166673.png)
